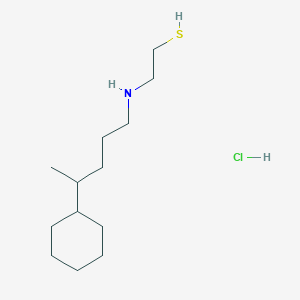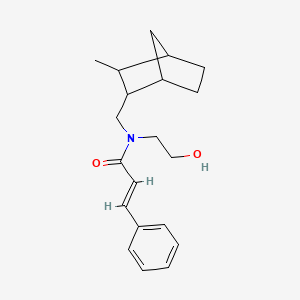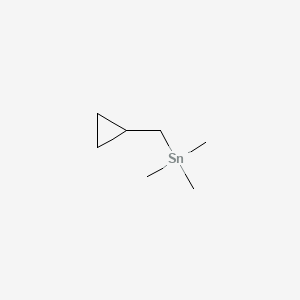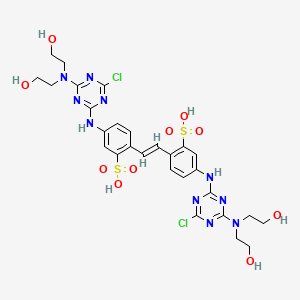![molecular formula C15H18OS B14664921 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 40014-89-9](/img/structure/B14664921.png)
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C15H18OS. It is a derivative of 3,4-dihydronaphthalen-1(2H)-one, featuring a butylsulfanyl group attached to the methylidene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dihydronaphthalen-1(2H)-one with butylsulfanylacetaldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of Bcl-2 proteins, which are involved in regulating apoptosis.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as Bcl-2 proteins. These proteins play a crucial role in regulating apoptosis, and the compound’s ability to inhibit Bcl-2 can trigger programmed cell death in cancer cells. The binding of the compound to the active sites of Bcl-2 proteins disrupts their function, leading to the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: The parent compound without the butylsulfanyl group.
2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one: A similar compound with a methylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as an anticancer agent by improving its binding affinity to Bcl-2 proteins compared to its analogs .
Eigenschaften
CAS-Nummer |
40014-89-9 |
|---|---|
Molekularformel |
C15H18OS |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
2-(butylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H18OS/c1-2-3-10-17-11-13-9-8-12-6-4-5-7-14(12)15(13)16/h4-7,11H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
FVSPJZKAAMQCQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC=C1CCC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)

![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)



![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)


